

Spectroscopic Profile of Dimethyl Glutarate: A Technical Guide

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Compound of Interest

Compound Name: Dimethyl Glutarate

Cat. No.: B1670675

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Introduction

Dimethyl glutarate (DMG) is a diester of glutaric acid, widely utilized as a solvent, in the formulation of paints and coatings, and as an intermediate in chemical synthesis. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation in various research and industrial applications. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **dimethyl glutarate**, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for **dimethyl glutarate** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.67	Singlet	6H	-	O-CH ₃
2.41	Triplet	4H	7.3	O=C-CH ₂
1.95	Quintet	2H	7.3	C-CH ₂ -C

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
173.5	C=O
51.6	O-CH ₃
33.2	O=C-CH ₂
20.1	C-CH ₂ -C

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups. The spectrum for **dimethyl glutarate** is characterized by the following absorption bands.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950	Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
1440	Medium	C-H bend (alkane)
1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of **dimethyl glutarate** exhibits a characteristic fragmentation pattern.^{[2][3]}

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment
160	5	[M] ⁺ (Molecular Ion)
129	45	[M - OCH ₃] ⁺
101	50	[M - COOCH ₃] ⁺
100	75	[M - CH ₃ OH - CO] ⁺
74	60	[CH ₃ OOCCCH ₂] ⁺
59	100	[COOCH ₃] ⁺ (Base Peak)
55	40	[C ₄ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **dimethyl glutarate** into a clean, dry vial.^{[4][5]}
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.
- Ensure the liquid height in the NMR tube is between 4 and 5 cm.

- Cap the NMR tube securely.

Instrument Parameters (^1H NMR):

- Spectrometer: 300 MHz or higher field NMR spectrometer
- Solvent: Chloroform-d (CDCl_3)
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse sequence (zg)
- Number of Scans: 8-16
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds
- Spectral Width: 0-10 ppm
- Referencing: The residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm) is used as an internal reference.

Instrument Parameters (^{13}C NMR):

- Spectrometer: 75 MHz or higher field NMR spectrometer
- Solvent: Chloroform-d (CDCl_3)
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence
- Number of Scans: 128 or more, depending on concentration
- Relaxation Delay: 2-5 seconds
- Acquisition Time: 1-2 seconds

- Spectral Width: 0-200 ppm
- Referencing: The solvent peak of CDCl_3 ($\delta = 77.16$ ppm) is used as an internal reference.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid Film):

- Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residue. Handle them by the edges to avoid transferring moisture.
- Place one to two drops of **dimethyl glutarate** onto the center of one salt plate.
- Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.
- Wipe away any excess liquid from the edges of the plates with a lint-free tissue.

Instrument Parameters (FT-IR):

- Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
- Accessory: Transmission sample holder
- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample spectrum and automatically subtracted.

Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

- **Dimethyl glutarate**, being a volatile liquid, is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

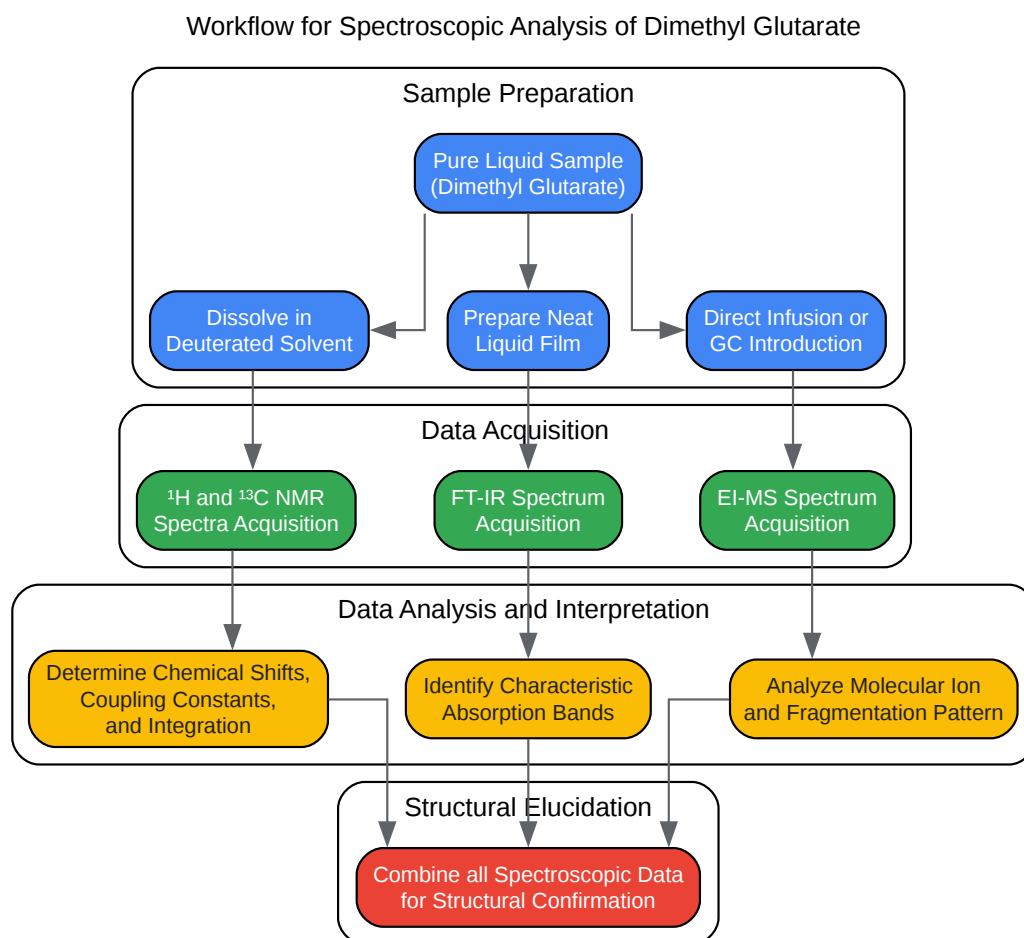
- The sample is vaporized by heating in the vacuum of the mass spectrometer.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Instrument Parameters (EI-MS):

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Mass Range: m/z 40-200
- Ion Source Temperature: 200-250 °C
- Data Acquisition: The mass spectrum is recorded as a plot of relative ion intensity versus the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a liquid sample such as **dimethyl glutarate**.



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of **dimethyl glutarate**.

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